molecular formula C18H22N6OS B2520790 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide CAS No. 1325031-75-1

2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2520790
CAS No.: 1325031-75-1
M. Wt: 370.48
InChI Key: YFHYHMPRCHEAOD-UHFFFAOYSA-N
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Description

2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound characterized by the presence of a benzyltetrazole group, a sulfanyl linkage, and a cyanocyclohexyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:

    Formation of the Benzyltetrazole Group: The benzyltetrazole moiety can be synthesized by reacting benzyl chloride with sodium azide, followed by cyclization with an appropriate catalyst.

    Introduction of the Sulfanyl Linkage: The benzyltetrazole is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Attachment of the Cyanocyclohexyl Group: The final step involves the reaction of the intermediate with 1-cyanocyclohexylamine under amide-forming conditions, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzyltetrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The tetrazole group is known for its bioisosteric properties, which can mimic carboxylic acids in drug design.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the tetrazole and cyanocyclohexyl groups suggests it might interact with biological targets in unique ways, possibly leading to new drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole group could form hydrogen bonds or ionic interactions with biological targets, while the cyanocyclohexyl group might influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
  • 2-(1-Methyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Uniqueness

Compared to similar compounds, 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide may offer unique advantages due to the presence of the benzyl group, which can enhance its interaction with certain biological targets or improve its physical properties, such as solubility and stability.

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-14(16(25)20-18(13-19)10-6-3-7-11-18)26-17-21-22-23-24(17)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYHMPRCHEAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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